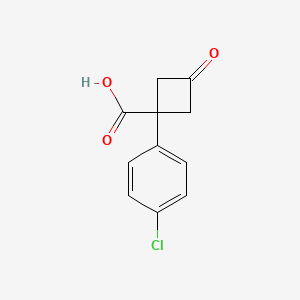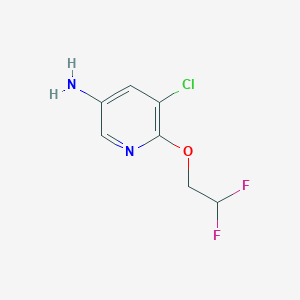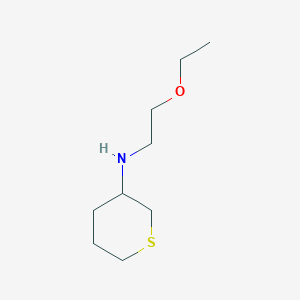
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is a synthetic organic compound that features both oxolane and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine typically involves the reaction of oxolane derivatives with pyrimidine-based compounds. Common synthetic routes may include:
Nucleophilic substitution reactions: where a nucleophile attacks an electrophilic carbon atom.
Cyclization reactions: to form the oxolane ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up the reaction.
Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often to form amines or alcohols.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of pyrimidine derivatives with biological targets.
Medicine: As a potential pharmaceutical agent or as a building block in drug synthesis.
Industry: In the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Where the compound binds to an enzyme and prevents its activity.
Receptor binding: Where the compound interacts with a receptor to elicit a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-ol: A similar compound with an alcohol group instead of an amine.
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-thiol: A similar compound with a thiol group.
Uniqueness
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is unique due to its specific combination of oxolane and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-(oxolan-2-yl)-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C10H15N3O/c11-9(7-8-3-1-6-14-8)10-12-4-2-5-13-10/h2,4-5,8-9H,1,3,6-7,11H2 |
InChI-Schlüssel |
PHNIACOVQCKZJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC(C2=NC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13316982.png)


![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine](/img/structure/B13316993.png)

![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)

![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)

![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)

